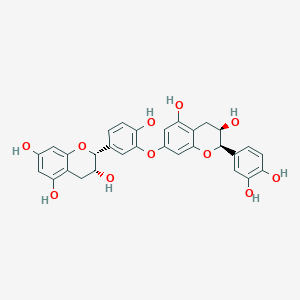

Epicatechin-(3'-O-7'')-epiafzelechin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Epicatechin-(3'-O-7'')-epiafzelechin is a natural product found in Periploca aphylla with data available.

科学的研究の応用

Chemical Properties and Structure

Epicatechin-(3'-O-7'')-epiafzelechin is a type of flavan-3-ol, a subclass of flavonoids known for their antioxidant properties. Its molecular formula is C30H26O11 with a complex structure that contributes to its biological activities. The compound exists as an epimer of afzelechin, which is significant in understanding its specific interactions within biological systems .

Health Benefits

1. Antioxidant Activity

this compound exhibits strong antioxidant properties, which help in neutralizing free radicals in the body. This activity is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that flavonoids can enhance the body’s antioxidant defenses, leading to improved health outcomes .

2. Cardiovascular Health

Research indicates that epicatechins can improve endothelial function and reduce blood pressure, contributing to cardiovascular health. A study involving green tea extracts, rich in catechins including epicatechin derivatives, demonstrated significant reductions in systolic blood pressure among participants .

3. Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties, which may help alleviate conditions like arthritis and other inflammatory diseases. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in chronic inflammatory conditions .

Nutritional Applications

1. Functional Foods

this compound is often incorporated into functional foods due to its health benefits. Foods enriched with this compound can provide additional health advantages beyond basic nutrition. For example, products containing green tea extracts are marketed for their high catechin content, including epicatechins .

2. Dietary Supplements

The compound is also available as a dietary supplement aimed at enhancing overall health and wellness. These supplements are popular among individuals seeking natural alternatives for improving heart health and managing weight.

Case Studies

1. Clinical Trials on Thalassemia Patients

A randomized placebo-controlled trial investigated the effects of green tea extract containing epicatechins on patients with transfusion-dependent beta-thalassemia. The study found improvements in erythropoiesis and reductions in oxidative stress markers among those consuming the extract compared to the placebo group .

| Parameter | Placebo Group | GTE Group (100 mg) | GTE Group (50 mg) |

|---|---|---|---|

| Erythropoietin Levels | Higher | Significantly Lower | Lower |

| Oxidative Stress Markers | Elevated | Reduced | Reduced |

| Hemoglobin Levels | Stable | Increased | Increased |

2. Effects on Endothelial Function

Another study highlighted the impact of epicatechin-rich diets on endothelial function in healthy adults. Participants consuming high amounts of epicatechins showed improved flow-mediated dilation, indicating better vascular function .

化学反応の分析

Structural Characteristics and Reactivity

Epicatechin-(3'-O-7'')-epiafzelechin consists of:

-

Epicatechin unit : (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromene

-

Epiafzelechin unit : (2R,3R)-2-(4-hydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromene

The interflavan bond at the 3'-O-7'' position confers distinct stereochemical and electronic properties, influencing its reactivity in sulfation, glucuronidation, and polymerization reactions .

Sulfation

Sulfation occurs at hydroxyl groups, particularly the 7''-position of the epiafzelechin subunit:

Reaction conditions :

-

Chlorosulfuric acid 2,2,2-trichloroethyl (TCE) ester

-

Triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) in THF

Outcome :

Glucuronidation

Glucuronidation targets phenolic hydroxyl groups under controlled conditions:

Synthesis protocol :

-

Selective unmasking of phenolic OH using HCl/dioxane

-

Coupling with methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate

Key product :

Methylation

Methylation preferentially occurs at ring B positions (3' or 4') under alkaline conditions:

Optimized parameters :

| Reagent | Equiv | Time (h) | Product Ratio (3':4') | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ + CH₃I | 2.5 | 72 | ≤1:99 | 35–45 |

Methylation at the 4'-position dominates due to steric and electronic effects .

Microbial Degradation

Gut microbiota metabolizes the compound via C-ring cleavage:

Key metabolites :

-

4-Hydroxy-5-(3-hydroxyphenyl)valeric acid

-

1-(3,4-Dihydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)propan-2-ol

Conditions :

-

Anaerobic incubation (24–48 h)

-

pH 6.8, 37°C

Stability and Reactivity Trends

| Property | Observation | Citation |

|---|---|---|

| Acid stability | Epimerization at C-2 under HCl/dioxane | |

| Thermal stability | Decomposition >200°C releases pyrocatechol | |

| Oxidative stability | Rapid polymerization in air (pH >7) |

Analytical Characterization Data

HPLC-UV parameters for sulfated derivatives :

| Column | Mobile Phase | Detection (nm) | Retention Time (min) |

|---|---|---|---|

| C18 (4.6 × 250 mm) | 10 mM NH₄OAc/MeCN gradient | 230 | 12.4–14.7 |

NMR shifts (CDCl₃) :

This synthesis of data highlights the compound’s versatility in organic transformations and biological interactions. Future research should explore its enantioselective synthesis and structure-activity relationships in pharmacological contexts.

特性

分子式 |

C30H26O11 |

|---|---|

分子量 |

562.5 g/mol |

IUPAC名 |

(2R,3R)-2-[3-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-4-hydroxyphenyl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O11/c31-15-7-21(34)17-11-25(38)30(40-26(17)8-15)14-2-4-20(33)28(6-14)39-16-9-22(35)18-12-24(37)29(41-27(18)10-16)13-1-3-19(32)23(36)5-13/h1-10,24-25,29-38H,11-12H2/t24-,25-,29-,30-/m1/s1 |

InChIキー |

CJIVSFGUROCBPU-XSLCZBKOSA-N |

異性体SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4=CC(=C5C[C@H]([C@H](OC5=C4)C6=CC(=C(C=C6)O)O)O)O)O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4=CC(=C5CC(C(OC5=C4)C6=CC(=C(C=C6)O)O)O)O)O |

同義語 |

epicatechin-(3'-O-7'')-epiafzelechin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。